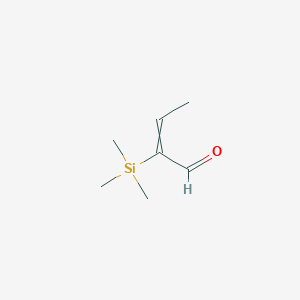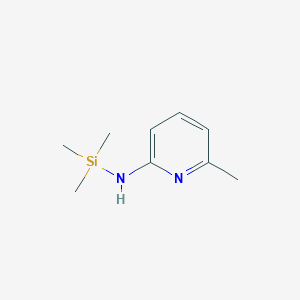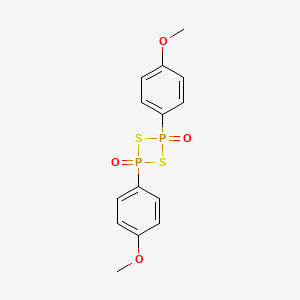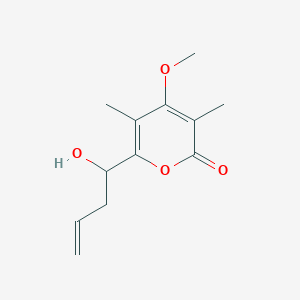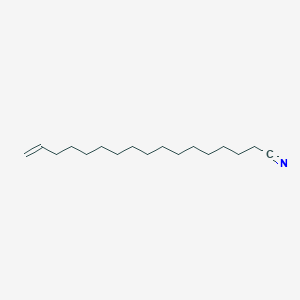
1-Iodo-4-methylpent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-4-methylpent-1-ene is an organic compound with the molecular formula C6H11I It is an alkene with an iodine atom attached to the first carbon of the pentene chain, and a methyl group attached to the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodo-4-methylpent-1-ene can be synthesized through several methods. One common approach involves the iodination of 4-methylpent-1-ene. This reaction typically requires the presence of a strong acid, such as hydroiodic acid (HI), and a catalyst to facilitate the addition of the iodine atom to the alkene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-4-methylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines, through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as 4-methylpent-1-ene, by the removal of the iodine atom and a hydrogen atom.
Addition Reactions: The double bond in the alkene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are employed.
Addition Reactions: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) are used under controlled conditions.
Major Products:
Substitution: Products include 4-methylpent-1-ol or 4-methylpentylamine.
Elimination: The major product is 4-methylpent-1-ene.
Addition: Products include 1,2-dihalo-4-methylpentane or 1-halo-4-methylpentane.
Applications De Recherche Scientifique
1-Iodo-4-methylpent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through substitution and addition reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-iodo-4-methylpent-1-ene in chemical reactions involves the interaction of the iodine atom and the double bond with various reagents. The iodine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The double bond allows for addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
4-Methyl-1-pentene: Similar structure but lacks the iodine atom, making it less reactive in substitution reactions.
1-Bromo-4-methylpent-1-ene: Similar reactivity but with bromine instead of iodine, leading to different reaction rates and conditions.
1-Chloro-4-methylpent-1-ene: Less reactive than the iodo compound due to the stronger carbon-chlorine bond.
Uniqueness: 1-Iodo-4-methylpent-1-ene is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to bromine and chlorine. This makes the compound more reactive in nucleophilic substitution and elimination reactions, providing distinct advantages in synthetic applications.
Propriétés
Numéro CAS |
127462-36-6 |
|---|---|
Formule moléculaire |
C6H11I |
Poids moléculaire |
210.06 g/mol |
Nom IUPAC |
1-iodo-4-methylpent-1-ene |
InChI |
InChI=1S/C6H11I/c1-6(2)4-3-5-7/h3,5-6H,4H2,1-2H3 |
Clé InChI |
CAUHHKNNYZKYPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC=CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane](/img/structure/B14295230.png)
